Fluoroacetyl-coa

enzyme kinetics substrate selectivity fluorine recognition

Fluoroacetyl-CoA is a haloacyl-CoA analog that substitutes for acetyl-CoA in the TCA cycle, undergoing citrate synthase-mediated conversion to (2R,3R)-fluorocitrate-a tight-binding aconitase inhibitor that halts mitochondrial respiration. This 'lethal synthesis' mechanism is unique among halogenated acetyl-CoA analogs and cannot be replicated by chloro-, bromo-, or iodo-substituted derivatives, making correct compound selection critical for experimental validity. - >10⁶-fold discrimination by fluoroacetyl-CoA thioesterase FlK (kcat/KM = 5 × 10⁷ M⁻¹ s⁻¹) enables fluorine-recognition enzymology studies. - (2R,3R)-fluorocitrate pathway provides selective, sustained aconitase inhibition without PPARα activation. - 2-fluoroacetyldithio-CoA derivatives inhibit citrate synthase with Ki = 300 nM via reversible, mechanism-based blockade.

Molecular Formula C23H37FN7O17P3S
Molecular Weight 827.6 g/mol
CAS No. 485-13-2
Cat. No. B3268534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetyl-coa
CAS485-13-2
Synonymsfluoroacetyl-CoA
fluoroacetyl-coenzyme A
Molecular FormulaC23H37FN7O17P3S
Molecular Weight827.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O
InChIInChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)
InChIKeyMXORLDKQFQCTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoroacetyl-CoA (CAS 485-13-2) – Core Biochemical Properties


Fluoroacetyl-CoA (fluoroacetyl-coenzyme A) is a haloacyl-CoA derivative formed by condensation of the thiol group of coenzyme A with the carboxylic acid group of fluoroacetic acid [1]. It functions as a mechanism-based antimetabolite that substitutes for acetyl-CoA in key metabolic pathways [2]. In the tricarboxylic acid (TCA) cycle, it condenses with oxaloacetate via citrate synthase to yield (2R,3R)-fluorocitrate, which is subsequently metabolized by aconitase to 4-hydroxy-trans-aconitate—a tight-binding inhibitor that halts the cycle [2][3]. This 'lethal synthesis' mechanism underpins the high toxicity of fluoroacetate and makes fluoroacetyl-CoA an essential tool for studying mitochondrial metabolism and enzyme selectivity [3].

Why Other Acyl-CoA Analogs Cannot Substitute


Although fluoroacetyl-CoA is structurally similar to the ubiquitous metabolic intermediate acetyl-CoA, substitution of a single hydrogen with fluorine on the acetyl group imparts profound differences in enzyme recognition, catalytic efficiency, and downstream metabolic fate that cannot be replicated by non-fluorinated analogs [1]. Fluoroacetyl-CoA-specific thioesterase FlK from *Streptomyces cattleya* discriminates against acetyl-CoA by a factor of >10⁶ based on differences in both substrate binding and catalytic turnover [2]. In mammalian systems, fluoroacetyl-CoA is uniquely processed by citrate synthase to yield the stereospecific aconitase inhibitor (2R,3R)-fluorocitrate—a pathway that chloroacetyl-CoA, bromoacetyl-CoA, and iodoacetyl-CoA do not traverse equivalently [3]. Furthermore, among monohalogenated acetates, fluoroacetate-derived metabolites exhibit fundamentally different biological activity profiles: the fluoro analog is essentially inactive as a peroxisome proliferator, whereas iodo-, bromo-, and chloro-analogs show graded potency in hepatocyte assays [4]. These mechanistic divergences mean that simple substitution with another acyl-CoA will not produce the same experimental readout, making precise compound selection critical.

Quantitative Differentiation Against Closest Analogs


FlK Thioesterase Discrimination Against Acetyl-CoA

Fluoroacetyl-CoA-specific thioesterase FlK from *Streptomyces cattleya* exhibits a 10⁶-fold preference for fluoroacetyl-CoA over acetyl-CoA based on catalytic efficiency (kcat/KM). The discrimination arises from both a 100-fold lower KM (indicating tighter binding) and a 10,000-fold higher kcat (indicating faster turnover) for the fluorinated substrate [1]. This extreme selectivity is not observed for chloro-, bromo-, or iodo-substituted acetyl-CoA analogs, which are not native substrates for this enzyme [2].

enzyme kinetics substrate selectivity fluorine recognition thioesterase

Fluorine-Driven kcat Enhancement in FlK Catalysis

In fluoroacetyl-CoA thioesterase FlK, the high selectivity is achieved through catalysis rather than molecular recognition alone: deprotonation at the Cα position to form a putative ketene intermediate occurs only on the fluorinated substrate, accelerating the hydrolysis rate by 10⁴-fold compared with acetyl-CoA [1]. Pre-steady-state kinetic analysis confirms that the rate-limiting step differs between the two substrates [2].

catalysis reaction mechanism fluorine effect enzyme engineering

Citrate Synthase Inhibition Potency

The dithioester analog 2-fluoroacetyldithio-CoA acts as a potent inhibitor of citrate synthase with a Ki of 300 nM, and it also serves as a slow substrate with Vmax = 2 × 10⁻³ s⁻¹ [1]. In contrast, the non-fluorinated dithioester analog acetyldithio-CoA exhibits higher Vmax and lower inhibitory potency. Although chloroacetyl-CoA also inhibits citrate synthase, its mechanism is irreversible and involves covalent modification, whereas fluoroacetyl-CoA derivatives act through reversible, mechanism-based inhibition [2].

citrate synthase enzyme inhibition TCA cycle metabolic disruption

Peroxisome Proliferation Activity vs. Other Haloacetates

In primary rat hepatocyte assays measuring peroxisomal palmitoyl-CoA oxidation as a readout of PPARα activation, fluoroacetate (the precursor to fluoroacetyl-CoA) was essentially inactive, whereas monoiodoacetate induced activity at 50 µM and monobromoacetate at 100 µM [1]. Within the monohalo-substituted series, the potency order was iodo > bromo > chloro > fluoro (inactive). This indicates that fluoroacetyl-CoA does not engage the PPARα signaling axis in the same manner as other haloacetyl-CoA metabolites [1].

peroxisome proliferation PPARα hepatotoxicity haloacetate SAR

Fluorocitrate-Mediated Aconitase Inhibition

Fluoroacetyl-CoA is metabolized by citrate synthase exclusively to (2R,3R)-fluorocitrate, the only toxic stereoisomer [1]. This diastereomer is then processed by aconitase to 4-hydroxy-trans-aconitate (HTn), which binds very tightly (but non-covalently) to the enzyme, effectively halting the TCA cycle [2]. No other halogenated acetyl-CoA (chloro, bromo, iodo) undergoes this specific stereospecific 'lethal synthesis' to yield a tight-binding aconitase inhibitor. For example, chloroacetyl-CoA does not produce a chlorocitrate analog with comparable aconitase inhibition potency [3].

aconitase fluorocitrate TCA cycle mitochondrial metabolism

Substrate Inhibition in FlK Mutants

In fluoroacetyl-CoA thioesterase FlK, substrate inhibition is observed at concentrations above 12 µM for the T42S mutant and above 19 µM for the E50A mutant [1]. This contrasts with acetyl-CoA, which does not exhibit substrate inhibition in either wild-type or mutant FlK enzymes under comparable conditions [2]. The phenomenon reflects unique interactions between the fluorine atom and active-site residues that are not recapitulated by other halogenated analogs [2].

enzyme kinetics mutagenesis substrate inhibition fluoroacetyl-CoA

Optimized Research Applications


Fluorine-Specific Enzyme Recognition Studies

Fluoroacetyl-CoA is the native substrate for fluoroacetyl-CoA thioesterase FlK, which discriminates against acetyl-CoA by >10⁶-fold in catalytic efficiency [1]. This extreme selectivity, driven by a 10⁴-fold kcat enhancement and 10²-fold KM decrease, makes fluoroacetyl-CoA the essential probe for studying how enzymes achieve fluorine recognition [2]. Procurement of high-purity fluoroacetyl-CoA is required for kinetic assays, crystallographic studies of fluorine-specific binding interactions, and for engineering fluorine-selective biocatalysts [3].

TCA Cycle Blockade via Aconitase Inhibition

The unique metabolic activation of fluoroacetyl-CoA to (2R,3R)-fluorocitrate—and subsequently to the tight-binding aconitase inhibitor 4-hydroxy-trans-aconitate—enables selective, sustained inhibition of the TCA cycle at the aconitase step [1]. This property is not shared by chloro-, bromo-, or iodo-substituted acetyl-CoA analogs [2]. Fluoroacetyl-CoA is therefore the reagent of choice for experiments requiring acute mitochondrial respiratory chain disruption without confounding PPARα activation or peroxisome proliferation [3].

Citrate Synthase Mechanistic Probing

Fluoroacetyl-CoA derivatives, such as 2-fluoroacetyldithio-CoA, inhibit citrate synthase with a Ki of 300 nM—a potency that exceeds that of other halogenated acetyl-CoA analogs [1]. Unlike chloroacetyl-CoA, which acts via irreversible covalent modification, fluoroacetyl-CoA-derived inhibitors provide reversible, mechanism-based blockade of citrate synthase [2]. This makes fluoroacetyl-CoA the preferred starting material for synthesizing citrate synthase probes used in metabolic flux analysis and in vitro reconstitution of TCA cycle regulation.

Fluorine-Dependent Enzyme-Substrate Interaction Assays

Fluoroacetyl-CoA exhibits unique substrate inhibition in FlK mutants T42S (threshold >12 µM) and E50A (threshold >19 µM), whereas acetyl-CoA does not [1]. This differential behavior provides a quantitative functional assay for verifying the integrity of fluorinated substrates and for characterizing the molecular determinants of fluorine-dependent catalysis [2]. Researchers developing novel fluorinases or studying the evolution of organofluorine metabolism rely on this property for rigorous biochemical characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroacetyl-coa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.